molecular formula C12H12O5 B8288391 Ethyl 2,3-dioxo-(p-methoxyphenyl)-propionate

Ethyl 2,3-dioxo-(p-methoxyphenyl)-propionate

Cat. No. B8288391
M. Wt: 236.22 g/mol
InChI Key: VPZKUEPFFVQKRP-UHFFFAOYSA-N
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Patent
US06960595B2

Procedure details

A suspension of ethyl p-methoxybenzoylacetate (16.3 mL, 85 m mol) and SeO2 (9.9 g, 89 m mol) in 80 mL of dioxane was heated to reflux overnight. After being cooled down to rt, the reaction mixture was filtered to remove inorganic solid. The filtrate was concentrated under reduced pressure and treated with benzene. The benzene solution was concentrated to dryness under reduced pressure to yield ethyl 2,3-dioxo-(p-methoxyphenyl) -propionate, which was used in next step without further purification.
Quantity
16.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:8])=[CH:5][CH:4]=1.[O:17]1CCOCC1>>[O:17]=[C:9]([C:7]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:16][CH:15]=1)=[O:8])[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
16.3 mL
Type
reactant
Smiles
COC1=CC=C(C(=O)CC(=O)OCC)C=C1
Name
SeO2
Quantity
9.9 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with benzene
CONCENTRATION
Type
CONCENTRATION
Details
The benzene solution was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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